molecular formula C12H12ClN B1276960 2-Biphenylamine hydrochloride CAS No. 2185-92-4

2-Biphenylamine hydrochloride

Cat. No. B1276960
CAS RN: 2185-92-4
M. Wt: 205.68 g/mol
InChI Key: QHYYXPLERUSFAV-UHFFFAOYSA-N
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Description

2-Biphenylamine hydrochloride is a compound that has been studied for various pharmacological and chemical properties. It is known to have some central nervous system stimulant effects and can affect blood pressure in humans and animals. In research, it has been used as a chemical intermediate and has been evaluated for its potential carcinogenic effects when included in diets of laboratory animals .

Synthesis Analysis

The synthesis of related biphenyl compounds often involves complex chemical reactions. For instance, chlorinated biphenyl catechols, which are structurally related to 2-biphenylamine hydrochloride, can be synthesized using the Cadogan reaction, which couples dimethyl catechol ethers with dichloroaniline. This is followed by demethylation with BBr3 to yield the target catechols . Although this specific synthesis does not directly pertain to 2-biphenylamine hydrochloride, it provides insight into the types of reactions that biphenyl compounds may undergo.

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be quite complex and is often determined using techniques such as X-ray diffractometry (XRD). For example, the molecular structure of a related compound, 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine, was described to have two intramolecular hydrogen bonds . While this does not directly describe 2-biphenylamine hydrochloride, it suggests that biphenyl compounds can form stable intramolecular hydrogen bonds, which could influence their chemical behavior.

Chemical Reactions Analysis

The electrochemical copolymerization of 2-aminodiphenylamine (a compound related to 2-biphenylamine) with aniline has been studied, indicating that biphenylamines can participate in polymer formation reactions. The copolymer formed from 2-aminodiphenylamine and aniline showed different electrochemical characteristics from the corresponding homopolymers, suggesting that 2-biphenylamine derivatives may also form unique copolymers with distinct properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-biphenylamine hydrochloride have been studied in the context of its pharmacological activity. It has been found to be a vasopressor agent, although less potent than epinephrine, and has a longer duration of pressor effect compared to amphetamine. It also exhibits relaxant effects on isolated rabbit jejunum and depresses the function of the isolated perfused cat heart . Additionally, the compound has been tested in carcinogenesis bioassays, where it was fed to rats and mice in diets to assess its long-term effects. The studies found that it was not carcinogenic for rats but did induce hemangiosarcomas in female mice, suggesting species-specific carcinogenic potential .

Scientific Research Applications

Application Summary

2-Biphenylamine hydrochloride has been used in carcinogenesis bioassays . These are tests conducted to determine whether a substance can cause cancer in lab animals, which can provide valuable information about potential cancer risks for humans.

Method of Application

Results and Outcomes

The results showed that mean body weights of high-dose rats of both sexes and of low-dose male rats were slightly lower than those of controls . In dosed male rats, there was a compound-related increased incidence of kidneys with inflammatory cells and interstitial fibrosis . No tumors in dosed rats were associated with the chemical .

In mice, hemangiosarcoma of the circulatory system occurred in female mice with a statistically significant positive trend . The observed incidences of hemangiosarcoma were 0/49 (0%), 1/50 (2%), and 7/50 (14%) in controls, low- and high-dose groups, respectively .

Chemical Properties and Handling

2-Biphenylamine hydrochloride is a pale yellow crystal or off-white chunky solid . It’s insoluble in water and probably combustible . It’s an acidic organic salt of an amine, generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases . Many of these compounds catalyze organic reactions .

In case of a spill while handling this chemical, it’s recommended to remove all sources of ignition, dampen the solid spill material with 60-70% ethanol, and transfer the dampened material to a suitable container . This material should be stored at ambient temperatures .

Phenylamine Compounds

While not specifically about 2-Biphenylamine hydrochloride, phenylamine compounds, which include 2-Biphenylamine hydrochloride, have some interesting properties . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring . This interaction increases the electron density around the ring, making the ring much more reactive than it is in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions . In particular, it makes phenylamine much more weakly basic than primary amines where the -NH 2 group isn’t attached to a benzene ring .

Chemical Properties and Handling

2-Biphenylamine hydrochloride is a pale yellow crystal or off-white chunky solid . It’s insoluble in water and probably combustible . It’s an acidic organic salt of an amine, generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases . Many of these compounds catalyze organic reactions .

In case of a spill while handling this chemical, it’s recommended to remove all sources of ignition, dampen the solid spill material with 60-70% ethanol, and transfer the dampened material to a suitable container . This material should be stored at ambient temperatures .

Safety And Hazards

2-Biphenylamine hydrochloride is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container . It should be stored at ambient temperatures .

properties

IUPAC Name

2-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYYXPLERUSFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N.ClH, C12H12ClN
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID4020163
Record name 2-Biphenylamine hydrochloride
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Molecular Weight

205.68 g/mol
Source PubChem
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Physical Description

2-biphenylamine hydrochloride appears as pale yellow crystals or off-white chunky solid. (NTP, 1992)
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
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Product Name

2-Biphenylamine hydrochloride

CAS RN

2185-92-4
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name [1,1′-Biphenyl]-2-amine, hydrochloride (1:1)
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Record name 2-Biphenylamine hydrochloride
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Record name 2-Biphenylamine hydrochloride
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Melting Point

387 °F (possible decomposition) (NTP, 1992)
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
Source CAMEO Chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
KM Abdo, ASK Murthy, JK Haseman, MP Dieter… - … and Applied Toxicology, 1982 - Elsevier
… in which the present study showed that 2-biphenylamine hydrochloride is carcinogenic, are … fed diets containing 1000 or 3000 ppm 2-biphenylamine hydrochloride for 104-1 05 weeks …
Number of citations: 3 www.sciencedirect.com
National Toxicology Program - … technical report series, 1982 - pubmed.ncbi.nlm.nih.gov
… to mice than rats than 2-biphenylamine hydrochloride as evidenced by … 2-biphenylamine hydrochloride by feeding diets containing 1,000 or 3,000 ppm 2-biphenylamine hydrochloride …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
Ntp working group - 1982 - hero.epa.gov
… to mice and rats than 2-biphenylamine hydrochloride as evidenced by … 2-biphenylamine hydrochloride by feeding diets containing 1,000 or 3,000 ppm 2-biphenylamine hydrochloride …
Number of citations: 0 hero.epa.gov
E Dybing, T Sanner, H Roelfzema… - Pharmacology & …, 1997 - Wiley Online Library
A simplified carcinogenic potency index, the T25, is proposed as a practical method for the inclusion of potency considerations in carcinogen classification systems. The T25 is the …
Number of citations: 107 onlinelibrary.wiley.com
HS Rosenkranz, MH Karol - Mutation Research/Fundamental and …, 1999 - Elsevier
We investigated the suggestion [RE Albert, Environ. Health Perspect. 105 (1997) 940–948.] that results of mutagenicity testing in Salmonella combined with allergic contact dermatitis (…
Number of citations: 19 www.sciencedirect.com
JK Haseman - Fundamental and Applied Toxicology, 1983 - Elsevier
… in female mice (DEHA, DEHP), liver tumors in male mice (2, 6-Dich,oro-pphenylenediamine, DEHP, DEHA), hemangiosarcoma in female mice (2-Biphenylamine hydrochloride), and …
Number of citations: 167 www.sciencedirect.com
J Huff, J Cirvello, J Haseman… - Environmental Health …, 1991 - ehp.niehs.nih.gov
The carcinogenicity data base used for this paper originated in the late 1960s by the National Cancer Institute and since 1978 has been continued and made more comprehensive by …
Number of citations: 211 ehp.niehs.nih.gov
FM Johnson - Environmental and Molecular Mutagenesis, 1999 - Wiley Online Library
Transgenic model systems have recently been advocated as replacements for traditional methods of testing chemicals for carcinogenicity in rodents. To shed light on the diversity of …
Number of citations: 19 onlinelibrary.wiley.com
JK Haseman - Toxicological Sciences, 1988 - academic.oup.com
… These chemicals and sites of carcinogenicity were 2biphenylamine hydrochloride (circulatory system in male and female mice), chlorobenzene (liver in male rats), dimethyl hydrogen …
Number of citations: 17 academic.oup.com
JK Haseman, JE Huff, E Zeiger… - Environmental Health …, 1987 - ehp.niehs.nih.gov
The National Cancer Institute (NCI) and the National Toxicology Program (NTP) have carried out a number of laboratory animal carcinogenicity studies and presented the results of …
Number of citations: 131 ehp.niehs.nih.gov

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